molecular formula C16H18N6OS B2922236 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1797258-48-0

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2922236
CAS No.: 1797258-48-0
M. Wt: 342.42
InChI Key: XLLUCBRYSUHRON-UHFFFAOYSA-N
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Description

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazine ring, a piperidine moiety, and a thiophene ring, making it a versatile molecule for diverse applications.

Preparation Methods

The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazine and piperidine intermediates, followed by their coupling and subsequent functionalization to introduce the thiophene ring. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, allowing for the introduction of different substituents on the pyrazine or thiophene rings. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

When compared to similar compounds, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea stands out due to its unique combination of structural features. Similar compounds may include those with pyrazine, piperidine, or thiophene rings, but the specific arrangement and functional groups in this compound provide distinct properties and applications. Examples of similar compounds include:

  • 1-(3-Cyanopyrazin-2-yl)piperidine
  • 3-(Thiophen-2-yl)urea
  • 1-(Piperidin-4-yl)methyl-3-(thiophen-2-yl)urea

Properties

IUPAC Name

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c17-10-13-15(19-6-5-18-13)22-7-3-12(4-8-22)11-20-16(23)21-14-2-1-9-24-14/h1-2,5-6,9,12H,3-4,7-8,11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLUCBRYSUHRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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